Noscapine-13C,d3
Overview
Description
Noscapine-13C-d3 is a deuterated and carbon-13 labeled derivative of noscapine, an isoquinoline alkaloid found in opium. This compound is primarily used as an internal standard for the quantification of noscapine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Noscapine itself is known for its antitussive (cough suppressant) and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Noscapine-13C-d3 is synthesized through a series of chemical reactions that incorporate deuterium and carbon-13 isotopes into the noscapine molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of noscapine or its precursors.
Isotope Incorporation: Deuterium and carbon-13 isotopes are introduced into specific positions of the molecule through isotopic exchange reactions or by using labeled reagents.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥99% deuterated forms).
Industrial Production Methods
Industrial production of Noscapine-13C-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and labeled reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Noscapine-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the molecule, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Noscapine-13C-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of noscapine in complex mixtures.
Biology: Employed in studies investigating the biological activity of noscapine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Noscapine-13C-d3 exerts its effects through mechanisms similar to those of noscapine. The primary mechanism involves:
Sigma Receptor Agonist Activity: Noscapine’s antitussive effects are mediated by its activity as a sigma receptor agonist.
Microtubule Dynamics Disruption: Noscapine disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Molecular Targets: The compound targets tubulin, a protein involved in cell division, and induces cell cycle arrest at the G2/M phase.
Comparison with Similar Compounds
Noscapine-13C-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical applications. Similar compounds include:
Narcotine-13C-d3: Another isotopically labeled derivative of noscapine.
Opianine-13C-d3: A similar compound with isotopic labeling.
These compounds share similar chemical structures and properties but differ in their specific isotopic labels and applications.
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNEGZIBPJZJG-DSZYONIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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